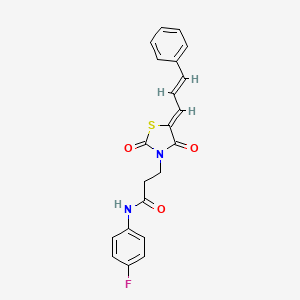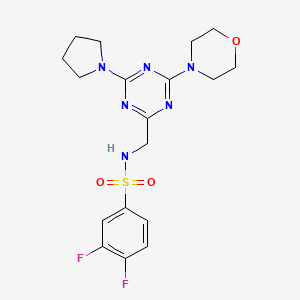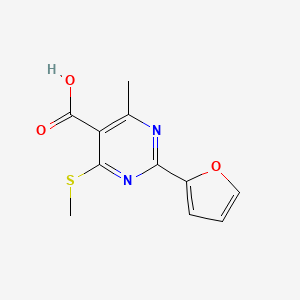
(2r,3s)-2-Ethyl-3-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r,3s)-2-Ethyl-3-methylpentanamide is a chemical compound that belongs to the family of amides. It is also known as 2-Ethyl-3-methylpentanamide or 2-Ethyl-3-methylvaleramide. This compound is widely used in scientific research due to its unique chemical properties.
Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics in Dogs : Valnoctamide, an isomer of valpromide and structurally similar to (2r,3s)-2-Ethyl-3-methylpentanamide, has been examined for its pharmacokinetics in dogs. It exhibits properties like rapid distribution, a mean terminal half-life of approximately 1.9 hours, and complete absorption upon oral administration without undergoing a first-pass effect (Haj-Yehia & Bialer, 1988).
Tumor Necrosis Factor α-Converting Enzyme Inhibitor : DPC 333, a compound structurally related to this compound, is a potent and selective inhibitor of tumor necrosis factor α-converting enzyme. It has been studied for its potential in treating various inflammatory diseases, including rheumatoid arthritis (Qian et al., 2007).
Chemical Communication and Biological Activity
Chemical Communication in Ants : Studies have shown the relevance of similar compounds in the sex pheromones of certain ant species, demonstrating the role of these molecules in insect chemical communication (Castracani et al., 2008).
Volatile Organic Compounds in Lung Cancer Cells : Research indicates the release of volatile organic compounds structurally related to this compound from lung cancer cell lines. These compounds may be indicative of the presence of a tumor (Sponring et al., 2009).
Dermatological Applications
- Treating Inflammatory Skin Diseases : Alpha-lipoic acid-based PPARγ agonists, incorporating structures similar to this compound, have shown potential in treating inflammatory skin conditions like dermatitis and psoriasis (Venkatraman et al., 2004).
Biochemical Decomposition and Synthesis
Biochemical Decomposition : The decomposition of compounds like N-(3,4-dichlorophenyl)-2-methylpentanamide, a structurally similar molecule, has been studied for understanding enzymatic hydrolysis and related processes (Sharabi & Bordeleau, 1969).
Synthetic Approaches : Research into the synthesis and sensory properties of related compounds, including 3-methyl-1,4-dioxacylopentadecan-2-one, provides insight into the chemical synthesis and applications of similar molecules in various industries (Eh, 2003).
Stereoselective Synthesis and Analysis
Stereoisomers in Pharmaceuticals : The study of the stereoisomers of valnoctamide, closely related to this compound, highlights the importance of stereochemistry in pharmaceutical development (Roeder et al., 1999).
Resource Management in Pharmaceutical Industry : The separation process of diastereoisomers in pharmaceutical production, involving compounds like (2R,3R)-3-(3-methoxyphenyl)-N,N-2-trimethylpentanamine, illustrates the significance of resource management and efficiency in pharmaceutical manufacturing (Dewulf et al., 2007).
Polymerization Studies : Research on the polymerization of achiral N-propargylamides, which include structures similar to this compound, provides insights into the synthesis of polymers with specific properties (Tabei et al., 2003).
Propriétés
IUPAC Name |
(2R,3S)-2-ethyl-3-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCJOCOSPZMDJY-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534987.png)
![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)
![N-(cyanomethyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2534990.png)
![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2534991.png)


![N-[4-Methyl-3-(4-methylpyridin-2-yl)oxyphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534997.png)
![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2534999.png)

![N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2535001.png)
![2-Methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride](/img/structure/B2535002.png)
![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)
![N-(4-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2535005.png)
